(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone
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Overview
Description
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a synthetic organic molecule that features a 1,2,3-triazole ring, an azetidine ring, and a cyclopentyl group with a chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone typically involves a multi-step process:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.
Synthesis of the azetidine ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Coupling of the triazole and azetidine rings: This step involves the formation of a bond between the triazole and azetidine rings, often through nucleophilic substitution or other coupling reactions.
Introduction of the cyclopentyl group: The cyclopentyl group with a chlorophenyl substituent can be introduced through various methods, including Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (Cl2, Br2), nucleophiles (amines, thiols), and electrophiles (alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonyl-containing derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure allows for interactions with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: The compound may exhibit pharmacological activity, such as antimicrobial, anticancer, or anti-inflammatory effects, making it a potential lead compound for drug development.
Industry: It can be used in the development of new chemical processes or materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can engage in hydrogen bonding and π-stacking interactions, while the azetidine and cyclopentyl groups can modulate the compound’s overall shape and electronic properties, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other triazole-containing molecules, azetidine derivatives, and cyclopentyl-substituted compounds. For example:
1,2,3-Triazole derivatives: These compounds are known for their stability and biological activity, often used in drug discovery and development.
Azetidine derivatives: These molecules are of interest due to their unique ring strain and reactivity, making them useful in synthetic chemistry.
Cyclopentyl-substituted compounds: These compounds are valued for their conformational flexibility and ability to interact with various biological targets.
The uniqueness of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c18-14-5-3-13(4-6-14)17(7-1-2-8-17)16(23)21-11-15(12-21)22-10-9-19-20-22/h3-6,9-10,15H,1-2,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPABAAIPIYDPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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